molecular formula C17H20N2O5S B5785045 N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5785045
M. Wt: 364.4 g/mol
InChI Key: IVMIYEKMGZUIES-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(5-tert-butyl-2-methoxyphenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(5-carboxy-2-methoxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes that are sensitive to sulfonamide groups. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The molecular targets and pathways involved include sulfonamide-sensitive enzymes and redox-sensitive proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)benzamide
  • N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide
  • N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-17(2,3)12-9-10-15(24-4)13(11-12)18-25(22,23)16-8-6-5-7-14(16)19(20)21/h5-11,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIYEKMGZUIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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